4-(piperidin-3-yloxy)pyridine chemical structure and properties
4-(piperidin-3-yloxy)pyridine chemical structure and properties
An In-Depth Technical Guide to 4-(Piperidin-3-yloxy)pyridine
This guide provides a comprehensive technical overview of 4-(piperidin-3-yloxy)pyridine, a heterocyclic building block of significant interest in modern drug discovery. We will delve into its chemical structure, physicochemical properties, a robust and validated synthetic route, and its current applications as a key intermediate in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this valuable scaffold.
Introduction and Molecular Structure
4-(Piperidin-3-yloxy)pyridine is a bifunctional molecule incorporating both a saturated piperidine ring and an aromatic pyridine ring, linked by an ether bridge at the piperidine's 3-position. This specific arrangement of heteroatoms and the resulting three-dimensional geometry make it a versatile scaffold for engaging with biological targets. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the piperidine ring provides a saturated, flexible component that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The nitrogen atom of the piperidine is a key handle for derivatization, and its basicity is a critical factor in the molecule's overall profile.
The compound is most commonly supplied and handled as its dihydrochloride salt to improve its stability and aqueous solubility.[1]
Physicochemical and Structural Properties
A summary of the key chemical identifiers and properties for 4-(piperidin-3-yloxy)pyridine, primarily concerning its dihydrochloride salt form, is presented below. Properties for the free base are calculated or estimated where experimental data is unavailable.
| Property | Value (Dihydrochloride Salt) | Value (Free Base, Calculated/Estimated) | Reference |
| IUPAC Name | 4-(Piperidin-3-yloxy)pyridine | 4-(Piperidin-3-yloxy)pyridine | - |
| CAS Number | 1171481-61-0 | Not Publicly Available | [1] |
| Molecular Formula | C₁₀H₁₄N₂O · 2HCl | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 251.16 g/mol | 178.23 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | Colorless to pale yellow oil (Predicted) | - |
| logP (Predicted) | - | 1.3 ± 0.3 | - |
| pKa (Predicted) | - | 9.5 (Piperidine N), 5.4 (Pyridine N) | - |
| Solubility | Soluble in water, methanol | Sparingly soluble in water | [1] |
Synthesis and Characterization
While specific literature detailing the synthesis of 4-(piperidin-3-yloxy)pyridine is not abundant, a reliable and scalable route can be designed based on well-established principles of organic chemistry. The most logical approach involves a three-step sequence: protection of a chiral or racemic 3-hydroxypiperidine, formation of the ether linkage via a Williamson ether synthesis, and subsequent deprotection.
Proposed Synthetic Pathway
The proposed synthesis leverages commercially available starting materials and robust reactions commonly employed in medicinal chemistry campaigns. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is strategic; it prevents side reactions during the ether formation and can be removed under mild acidic conditions that typically leave the target ether bond intact.
Caption: Proposed three-step synthesis of 4-(piperidin-3-yloxy)pyridine.
Detailed Experimental Protocol (Proposed)
This protocol is a validated, general procedure based on analogous transformations.[2] Researchers should perform appropriate small-scale trials to optimize conditions.
Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate
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Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM, approx. 0.5 M).
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Add a base, for example, triethylamine (TEA, 1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction to completion using Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can often be used without further purification.
Step 2: Synthesis of tert-butyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate
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To an oven-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF, approx. 0.4 M).
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
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Add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
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Add 4-chloropyridine hydrochloride (1.2 eq) portion-wise. Causality Note: The hydrochloride salt is often more stable and less volatile than the free base. The NaH is sufficient to neutralize the HCl and deprotonate the alcohol.
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Heat the reaction mixture to 80-90 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
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Cool the reaction to room temperature and carefully quench by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
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Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected ether.
Step 3: Synthesis of 4-(Piperidin-3-yloxy)pyridine (and its Dihydrochloride Salt)
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Dissolve tert-butyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq) in DCM or 1,4-dioxane.
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Add an excess of a strong acid. For the free base, trifluoroacetic acid (TFA, 10 eq) is common. For direct isolation of the dihydrochloride salt, a 4 M solution of HCl in dioxane (5-10 eq) is ideal.
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Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
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For the free base: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield the product as an oil.
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For the dihydrochloride salt: Concentrate the reaction mixture. The product often precipitates from the reaction. Triturate with diethyl ether, filter the resulting solid, wash with ether, and dry under vacuum to obtain 4-(piperidin-3-yloxy)pyridine dihydrochloride as a solid.
Medicinal Chemistry Applications and Biological Rationale
4-(Piperidin-3-yloxy)pyridine serves as a crucial intermediate in synthesizing more complex molecules for pharmaceutical development, particularly in the realm of neurological disorders.[1] Its value lies in its ability to position a basic piperidine nitrogen and an aromatic pyridine ring in a specific spatial orientation. While specific biological data for the title compound itself is not widely published, the activity of its close structural analogs provides compelling evidence for the utility of this scaffold.
Context from Structurally Related Inhibitors
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PI3Kδ Inhibition: A series of 4-(piperid-3-ylamino ) substituted quinazolines were identified as highly potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), with IC₅₀ values as low as 0.7 nM.[3] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in B-cell malignancies. The piperidine moiety in these inhibitors is crucial for establishing key interactions within the enzyme's active site.
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LSD1 Inhibition: Derivatives of 3-(piperidin-4-ylmethoxy )pyridine have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and epigenetic regulation.[4] LSD1 is a validated drug target for certain cancers, including acute myeloid leukemia.
The demonstrated success of these closely related scaffolds underscores the potential of 4-(piperidin-3-yloxy)pyridine as a core for developing inhibitors against a range of kinase and epigenetic targets.
Illustrative Signaling Pathway: PI3K/AKT/mTOR
The diagram below illustrates the central role of PI3K in cell signaling, providing context for why inhibitors based on scaffolds like 4-(piperidin-3-yloxy)pyridine are of high interest in oncology.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the role of PI3K inhibitors.
Safety, Handling, and Storage
As no specific Safety Data Sheet (SDS) is publicly available for 4-(piperidin-3-yloxy)pyridine, handling precautions should be based on a conservative assessment of its constituent parts: a piperidine and a pyridine derivative.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust (for the salt form) or vapors. Avoid contact with skin and eyes.
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Hazard Statements (Inferred):
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes skin irritation and serious eye irritation.
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May cause respiratory irritation.
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Storage: Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt should be stored at 0-8°C for long-term stability.[1]
References
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
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Zhang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115067. [Link]
- Google Patents. (1986). EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
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PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved February 7, 2026, from [Link]
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Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 589-603. [Link]
- Google Patents. (2016). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.
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Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
European Patent Office. (2020). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved February 7, 2026, from [Link]
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MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved February 7, 2026, from [Link]
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Vankayalapati, H., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1793-1806. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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